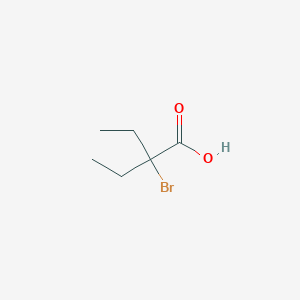

2-Bromo-2-ethylbutanoic acid

描述

Contextualizing Halogenated Carboxylic Acids in Synthetic Chemistry

Halogenated carboxylic acids are a class of organic compounds that are of fundamental importance in synthetic chemistry. acs.org Their utility stems from the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) in their structure, which significantly influences their reactivity. The carbon-halogen bond can be polarized, and halides are good leaving groups, making these compounds effective precursors for nucleophilic substitution and elimination reactions. acs.org

The introduction of a halogen atom at the α-position to a carboxylic acid, as seen in 2-bromo-2-ethylbutanoic acid, is a common strategy to create versatile chemical intermediates. jove.com These α-halo acids are key building blocks for synthesizing a variety of other compounds, including amino acids. thieme-connect.de The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids. jove.com More recent methods, including those driven by visible light, have also been developed to introduce halogens into organic molecules, highlighting the ongoing importance of this class of compounds. researchgate.net Decarboxylative halogenation is another key method for the synthesis of organic halides from carboxylic acids, demonstrating the versatile relationship between these two functional groups. acs.orgnih.gov

Rationale for In-Depth Academic Investigation of this compound

The specific structure of this compound makes it a compound of interest for academic and industrial research. The presence of the bromine atom at the α-position provides a reactive site for further chemical transformations. This reactivity is central to its role as a building block or intermediate in the synthesis of specialty chemicals, including those with potential applications in the pharmaceutical and agrochemical industries.

Researchers investigate compounds like this compound to understand how the interplay between the bromine atom, the carboxylic acid group, and the ethyl group influences its steric and electronic properties. This understanding can then be applied to the design of new synthetic pathways for novel molecules. The study of its chemical reactions, such as substitution and elimination, provides valuable data for synthetic chemists. Furthermore, there is ongoing research into its potential biological activities and how it interacts with biomolecules, which could lead to its use as a precursor in drug development.

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to utilize it as a reactive intermediate in organic synthesis. Specific research goals often include:

Developing Synthetic Routes: Devising efficient methods to synthesize a variety of organic compounds, such as pharmaceuticals and agrochemicals, using this compound as a starting material or key intermediate. The synthesis of its corresponding ethyl ester, ethyl 2-bromo-2-ethylbutanoate, is one such application. homesunshinepharma.comhsppharma.com

Investigating Reaction Mechanisms: Studying the different types of chemical reactions the compound can undergo. This includes nucleophilic substitution reactions where the bromine atom is replaced by other functional groups, and elimination reactions to form alkenes.

Exploring Biological Activity: Investigating the compound's potential interactions with biological systems and molecules. This line of research aims to discover new therapeutic applications or to use the compound as a tool to study biological processes.

Reactions of this compound

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Substitution | Sodium hydroxide (B78521) (NaOH), Ammonia (NH3) | 2-Ethylbutanoic acid derivatives (e.g., alcohols, amines) |

| Elimination | Potassium tert-butoxide (KOtBu) | 2-Ethyl-2-butene |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (B1222165) (NaBH4) | 2-Ethylbutanol |

| Oxidation | Potassium permanganate (B83412) (KMnO4), Chromium trioxide (CrO3) | 2-Ethylbutanoate |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-2-ethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-6(7,4-2)5(8)9/h3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRCMTPPRWRXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277860 | |

| Record name | 2-bromo-2-ethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5456-23-5 | |

| Record name | 5456-23-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-2-ethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 2 Ethylbutanoic Acid

Advanced Synthetic Routes and Optimized Reaction Conditions for 2-Bromo-2-ethylbutanoic Acid

The principal and most well-established method for synthesizing this compound is through the direct α-bromination of 2-ethylbutanoic acid. This transformation is famously accomplished via the Hell-Volhard-Zelinsky (HVZ) reaction, which is specifically designed for the α-halogenation of carboxylic acids. libretexts.orgjove.comorganic-chemistry.org The reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. jove.comorganic-chemistry.orgmanac-inc.co.jp The final step involves hydrolysis to yield the α-bromo carboxylic acid. jove.comlibretexts.org Industrial production methods typically follow these same synthetic routes, adapted for a larger scale.

Alternative Synthetic Strategies for this compound and its Derivatives

While the HVZ reaction is the most direct route, alternative strategies can be employed, particularly for synthesizing the precursor, 2-ethylbutanoic acid, or for creating related α-substituted carboxylic acids.

The malonic ester synthesis is a versatile method for preparing carboxylic acids from alkyl halides. libretexts.orguomustansiriyah.edu.iq This pathway can be used to synthesize the precursor, 2-ethylbutanoic acid. The process begins with diethyl malonate, whose α-hydrogens are acidic and can be removed by a base like sodium ethoxide to form an enolate. libretexts.org This enolate is a potent nucleophile that can be alkylated. uomustansiriyah.edu.iq

To produce 2-ethylbutanoic acid, the following steps would be taken:

First Alkylation : The enolate of diethyl malonate is reacted with a first equivalent of an ethyl halide (e.g., ethyl bromide) to form diethyl ethylmalonate.

Second Alkylation : The process is repeated, removing the remaining acidic α-hydrogen with a base and reacting the resulting enolate with a second equivalent of ethyl halide to yield diethyl diethylmalonate.

Hydrolysis and Decarboxylation : The resulting diester is then hydrolyzed to a dicarboxylic acid using aqueous acid or base, followed by heating. masterorganicchemistry.com The resulting substituted malonic acid readily decarboxylates upon heating to yield the final product, 2-ethylbutanoic acid. libretexts.orgmasterorganicchemistry.com

Once 2-ethylbutanoic acid is synthesized via this route, it can be subjected to the Hell-Volhard-Zelinsky reaction as described previously to obtain this compound.

Another powerful method for preparing the precursor, 2-ethylbutanoic acid, involves the use of a Grignard reagent. google.comvaia.com This synthesis starts with an appropriate alkyl halide and converts it into a carboxylic acid by reaction with carbon dioxide.

A documented synthesis of 2-ethylbutanoic acid proceeds as follows: vaia.com

Halide Formation : Pentan-3-ol is treated with phosphorus tribromide (PBr₃) to form 3-bromopentane (B47287). vaia.com

Grignard Reagent Formation : The 3-bromopentane is then reacted with magnesium metal in an ether solvent to form the Grignard reagent, pentan-3-ylmagnesium bromide. google.comvaia.com

Carboxylation : The Grignard reagent is then exposed to carbon dioxide (often in solid form as dry ice), which acts as an electrophile. vaia.com The nucleophilic carbon of the Grignard reagent attacks the carbon of CO₂, forming the magnesium salt of the carboxylic acid. vaia.com

Protonation : Finally, the reaction mixture is treated with a dilute acid (e.g., aqueous HCl) to protonate the carboxylate salt, yielding 2-ethylbutanoic acid. google.comvaia.com

This Grignard-mediated pathway provides an effective alternative for accessing the necessary starting material for the ultimate synthesis of this compound. google.com

Industrial Scale Production Considerations and Process Optimization

The industrial production of this compound typically follows synthetic routes similar to laboratory-scale methods, but with a focus on scalability, efficiency, and cost-effectiveness. A common method involves the bromination of 2-ethylbutanoic acid. This process often utilizes reagents like bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃).

Key considerations for industrial production include:

Raw Material Sourcing & Cost: The economic viability of the process is heavily dependent on the price and availability of starting materials like 2-ethylbutanoic acid and brominating agents. google.com

Reaction Conditions: Precise control over reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and purity. Industrial reactors are employed to manage these parameters on a large scale.

Process Optimization: To enhance efficiency, continuous flow reactors, like microchannel reactors, are being explored for similar bromination reactions. google.com These can offer better control over reaction conditions and potentially higher yields and selectivity. google.com

Purification: Post-reaction, the product must be purified to remove byproducts and unreacted starting materials. Industrial-scale purification techniques include distillation and recrystallization.

Waste Management: The process generates byproducts and waste streams that need to be managed in an environmentally responsible and cost-effective manner.

Exploration of Reaction Mechanisms Involving this compound

The reactivity of this compound is largely dictated by the presence of a bromine atom on the α-carbon, which is a good leaving group, and the carboxylic acid functionality. This structure allows the compound to participate in both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions at the α-Carbon

In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile. The α-carbon in this compound is a tertiary carbon, which significantly influences the reaction pathway.

The structure of this compound, with its tertiary α-carbon, strongly favors the Sₙ1 (Substitution, Nucleophilic, Unimolecular) pathway over the Sₙ2 (Substitution, Nucleophilic, Bimolecular) pathway. savemyexams.comstackexchange.com

Sₙ1 Pathway: This is a two-step mechanism. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a stable tertiary carbocation. savemyexams.comlibretexts.org The stability of this carbocation is enhanced by the presence of the three alkyl groups attached to the carbon. savemyexams.com The second step involves a rapid attack by a nucleophile on the planar carbocation. organic-chemistry.org

Kinetics: The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate (this compound) and is independent of the nucleophile's concentration. masterorganicchemistry.comlibretexts.org The rate law is expressed as: Rate = k[this compound].

Stereochemistry: The formation of a planar carbocation intermediate means the nucleophile can attack from either face, leading to a racemic mixture of products if the α-carbon were chiral. organic-chemistry.org

Sₙ2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the carbon at the same time as the leaving group departs. organic-chemistry.org This pathway is sterically hindered for tertiary halides like this compound due to the bulky groups surrounding the α-carbon, making the Sₙ2 reaction highly unfavorable. stackexchange.comlibretexts.org

Interactive Data Table: Comparison of Sₙ1 and Sₙ2 Pathways for this compound

| Feature | Sₙ1 Pathway | Sₙ2 Pathway |

| Substrate | Tertiary (Favored) | Primary (Favored), Tertiary (Disfavored) |

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Favored by | Polar protic solvents, weak nucleophiles | Polar aprotic solvents, strong nucleophiles |

Hydroxide (B78521) (OH⁻): In a substitution reaction, hydroxide ions can act as nucleophiles, attacking the carbocation formed in an Sₙ1 reaction to produce 2-hydroxy-2-ethylbutanoic acid. However, hydroxide is also a strong base, and elimination reactions often compete with substitution. iitk.ac.in

Amines: Amines are good nucleophiles and can react with this compound to form α-amino acids. masterorganicchemistry.comyoutube.com The reaction would proceed via an Sₙ1 mechanism, with the amine attacking the tertiary carbocation.

Elimination Reactions: E1 and E2 Mechanisms

Elimination reactions of this compound lead to the formation of alkenes. Similar to substitution reactions, the mechanism can be either unimolecular (E1) or bimolecular (E2).

E1 Mechanism: This pathway competes with the Sₙ1 reaction and also proceeds through a carbocation intermediate. ksu.edu.sa After the carbocation is formed, a weak base (which can be the solvent) removes a proton from a β-carbon, leading to the formation of a double bond. ksu.edu.sa Given that this compound has two different types of β-hydrogens (on the methyl and methylene (B1212753) groups of the ethyl substituents), a mixture of alkene products is possible. According to Zaitsev's rule , the major product is typically the more substituted (and therefore more stable) alkene. iitk.ac.inksu.edu.sa For this compound, this would be 2-ethyl-2-butenoic acid .

E2 Mechanism: This is a one-step, concerted reaction where a strong base removes a β-proton simultaneously with the departure of the bromide leaving group. iitk.ac.in The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org Strong, bulky bases favor the E2 pathway and can sometimes lead to the formation of the less substituted alkene (Hofmann product), although Zaitsev's rule often still applies. pressbooks.pub

Interactive Data Table: Potential Alkene Products from Elimination of this compound

| Alkene Product | Pathway Favored By | Notes |

| 2-ethyl-2-butenoic acid (Zaitsev product) | E1 with weak bases, E2 with small, strong bases | More substituted and generally more stable product. iitk.ac.in |

| 2-ethylidenebutanoic acid (Hofmann product) | E2 with bulky bases | Less substituted product, formation favored by sterically hindered bases. pressbooks.pub |

Redox Chemistry of the Carboxylic Acid Moiety

The term "oxidation" for a carboxylic acid can be misleading as the carboxyl carbon is already in a high oxidation state. More accurately, this section describes the conversion of this compound into its corresponding carboxylate salt and other derivatives like esters.

The carboxylic acid group is acidic and can be deprotonated by a base to form a carboxylate salt. For instance, reaction with a base like sodium hydroxide would yield sodium 2-bromo-2-ethylbutanoate. The electron-withdrawing effect of the α-bromine atom increases the acidity of the carboxylic acid compared to its non-halogenated counterpart, 2-ethylbutanoic acid. pearson.com

Esterification is a common transformation for carboxylic acids. The reaction of this compound with an alcohol, typically under acidic catalysis, would produce the corresponding ester. For example, reacting it with ethanol (B145695) would yield ethyl 2-bromo-2-ethylbutanoate. chemicalbook.com This process is a nucleophilic acyl substitution.

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-bromo-2-ethylbutan-1-ol. This transformation requires powerful reducing agents, as carboxylic acids are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing the carboxylic acid without affecting the carbon-bromine bond. wikipedia.org Softer reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones.

The resulting α-halo alcohol, 2-bromo-2-ethylbutan-1-ol, is a versatile intermediate for further transformations. wikipedia.org

Oxidation: The primary alcohol can be oxidized back to an aldehyde or further to the carboxylic acid using various oxidizing agents. organic-chemistry.org

Substitution: The bromine atom, being on a tertiary carbon, can be substituted via an SN1 mechanism. chegg.com

Elimination: Treatment with a base can lead to the elimination of HBr, forming an allylic alcohol, 2-ethylbut-1-en-1-ol.

Epoxide Formation: Intramolecular SN2 reaction, where the hydroxyl group acts as a nucleophile, can displace the bromide to form a trisubstituted epoxide. This reaction is typically promoted by a base which deprotonates the alcohol to form a more potent alkoxide nucleophile. wikipedia.org

Table 2: Summary of Redox Reactions

| Starting Material | Reaction | Reagent(s) | Product |

| This compound | Salt Formation | NaOH | Sodium 2-bromo-2-ethylbutanoate |

| This compound | Esterification | Ethanol, H⁺ | Ethyl 2-bromo-2-ethylbutanoate |

| This compound | Reduction | LiAlH₄ | 2-Bromo-2-ethylbutan-1-ol wikipedia.org |

| 2-Bromo-2-ethylbutan-1-ol | Oxidation | CrO₃, H₅IO₆ | This compound organic-chemistry.org |

| 2-Bromo-2-ethylbutan-1-ol | Intramolecular Cyclization (Epoxidation) | Base | 2,2-diethyl-epoxyethane wikipedia.org |

Intramolecular Rearrangements and Cyclization Reactions

This compound possesses functional groups that can participate in intramolecular reactions, leading to cyclic structures. A significant possibility is the formation of a β-lactone through intramolecular cyclization.

This reaction involves the carboxylate group acting as an internal nucleophile, displacing the α-bromine atom in an intramolecular SN2 reaction. The process is a 4-exo-trig cyclization. researchgate.net The formation of the carboxylate is typically achieved by treating the α-bromo acid with a base. beilstein-journals.org Studies on similar α-halocarboxylic acids have shown that such cyclizations can be promoted by various bases. beilstein-journals.orgnih.gov The formation of β-lactones from β-halocarboxylic acids is a well-established synthetic method.

Recent advancements in photoredox catalysis have also opened new pathways for the cyclization of α-halo carboxylic acids. rsc.org These methods involve the generation of an α-carboxyl alkyl radical, which can then react with an internal olefin to form lactones. rsc.org While this specific application to this compound is not detailed, the general principle could be applicable if an appropriate unsaturated derivative were synthesized first.

Another potential, though less common, reaction is the Favorskii rearrangement, which is more typically observed with α-halo ketones. libretexts.org This rearrangement involves the formation of a cyclopropanone (B1606653) intermediate from an enolate, which is not directly applicable to the carboxylic acid itself but could potentially occur with its ester derivative under specific basic conditions.

Stereochemical Aspects and Chiral Synthesis of 2 Bromo 2 Ethylbutanoic Acid

Analysis of Stereocenter and Potential for Enantiomerism

2-Bromo-2-ethylbutanoic acid possesses a chiral center at the second carbon atom (C2), the α-carbon, to which four different substituents are attached: a bromine atom, an ethyl group, a carboxyl group, and another ethyl group. This structural feature gives rise to the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-Bromo-2-ethylbutanoic acid and (S)-2-Bromo-2-ethylbutanoic acid.

The presence of this stereocenter means the compound can exist as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, or as an enantiomerically pure or enriched form. A racemic mixture is optically inactive, while solutions of pure enantiomers rotate plane-polarized light in equal but opposite directions.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound requires stereoselective methods. A common strategy involves the α-bromination of a chiral precursor. For instance, the bromination of 2-ethylbutanoic acid using agents like bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃) can yield the racemic product. To achieve enantioselectivity, chiral auxiliaries or catalysts are employed to direct the bromination to a specific face of the molecule.

Another approach is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual diastereomers can be converted back to the pure enantiomers of this compound.

Methodologies for Determining Enantiomeric Excess and Optical Purity

Determining the enantiomeric composition of a sample is crucial in stereoselective synthesis. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present than the other. wikipedia.org It is calculated as the absolute difference in the mole fractions of the two enantiomers, often expressed as a percentage. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying enantiomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comsigmaaldrich.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately determined. ekb.eg Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers, offering a broad range of selectivity for different classes of chiral compounds. sigmaaldrich.com

Circular Dichroism (CD) Spectroscopy in Stereochemical Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers exhibit equal and opposite CD signals, making this technique highly sensitive to stereochemistry. The sign and magnitude of the CD spectrum can be used to determine the absolute configuration and enantiomeric purity of a sample. nih.gov Exciton-coupled circular dichroism (ECCD) is a specific CD method that can be used to determine the absolute configuration of chiral analytes by observing the characteristic CD couplets that arise from the interaction of chromophores within a chiral complex. nih.gov

Impact of Stereochemistry on Reactivity and Biological Activity

The three-dimensional arrangement of atoms in enantiomers significantly influences their chemical reactivity and biological activity. solubilityofthings.com In chemical reactions, the stereochemistry of this compound can affect the stereochemical outcome of subsequent transformations. For example, in nucleophilic substitution reactions, the incoming nucleophile will attack from a specific trajectory relative to the existing substituents, potentially leading to inversion or retention of configuration at the chiral center.

The biological activity of enantiomers can differ dramatically. ekb.eg This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may exhibit a desired therapeutic effect, while the other may be inactive or even cause adverse effects. ekb.eg Therefore, the ability to synthesize and analyze enantiomerically pure forms of chiral compounds like this compound is of paramount importance in fields such as medicinal chemistry and drug development. sigmaaldrich.com

Advanced Analytical Techniques for Characterization and Quantification of 2 Bromo 2 Ethylbutanoic Acid

Spectroscopic Characterization (NMR, GC-MS) for Purity and Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation and purity verification of 2-bromo-2-ethylbutanoic acid. Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods that provide detailed molecular information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The ethyl groups would exhibit characteristic quartet and triplet patterns, while the acidic proton of the carboxylic acid would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, distinct signals would be expected for the carboxyl carbon, the quaternary α-carbon bonded to bromine, and the carbons of the two ethyl groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is a powerful tool for both separating this compound from a mixture and for its structural identification. The gas chromatograph separates volatile compounds, and the mass spectrometer provides information about the mass-to-charge ratio of the compound and its fragments. The monoisotopic mass of this compound is 193.994242 g/mol , which can be confirmed by high-resolution mass spectrometry. The fragmentation pattern observed in the mass spectrum offers further structural confirmation.

Purity is often assessed by the absence of signals from impurities in both NMR and GC-MS analyses. calpaclab.com Reputable suppliers typically indicate a purity of 95% or higher for this compound. manchesterorganics.comcymitquimica.com

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₂ | calpaclab.com |

| Molecular Weight | 195.05 g/mol | calpaclab.com |

| CAS Number | 5456-23-5 | calpaclab.com |

| InChIKey | CBRCMTPPRWRXJS-UHFFFAOYSA-N | cymitquimica.comgoogle.com |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for its precise quantification.

GC-MS is a highly effective method for the analysis of volatile compounds and is particularly useful in the context of reactions involving this compound. asianpubs.org For instance, in the analysis of organic acids in complex matrices like alcoholic beverages, GC-MS is employed after a derivatization step to convert the non-volatile acids into more volatile esters. asianpubs.org This approach, often using an internal standard for accurate quantification, demonstrates high sensitivity and reproducibility. asianpubs.org The use of selective ion monitoring (SIM) mode can enhance the accuracy and reduce matrix effects. asianpubs.org Modern high-speed GC, such as low thermal mass GC (LTM GC), allows for rapid separation and quantification with very short run times. rsc.org

For the analysis of less volatile compounds or complex mixtures that are not amenable to GC, liquid chromatography (LC) techniques are employed. ambeed.com High-Performance Liquid Chromatography (HPLC) is a versatile tool for the separation, identification, and quantification of components in a mixture. In the case of analyzing compounds similar in structure to this compound, reversed-phase HPLC methods are common. sielc.com These methods can be scaled up for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometric detection, mobile phases containing volatile acids like formic acid are used to ensure compatibility with the MS instrument. sielc.com

| Technique | Application | Key Features |

| GC-MS | Analysis of volatile products, purity assessment | High sensitivity, structural information from mass spectra, can require derivatization for non-volatile analytes. asianpubs.org |

| HPLC | Separation of complex mixtures, quantification | Versatile for a wide range of compounds, scalable for preparative purposes. |

Computational Approaches in Spectroscopic Data Interpretation

Computational chemistry provides valuable tools that aid in the interpretation of experimental spectroscopic data. For instance, Density Functional Theory (DFT) can be used to predict NMR chemical shifts and to model molecular structures. Comparing computationally predicted spectra with experimental data can provide greater confidence in the structural assignment. Furthermore, computational modeling can help in understanding the stereochemical pathways of reactions involving chiral molecules. Although this compound itself is achiral, understanding its reactions that may produce chiral products can be aided by these computational methods.

Applications of 2 Bromo 2 Ethylbutanoic Acid in Advanced Organic Synthesis

Role as a Versatile Intermediate in Pharmaceutical Synthesis

2-Bromo-2-ethylbutanoic acid serves as a crucial intermediate in the synthesis of a variety of organic compounds, including those with pharmaceutical applications. Its utility in this field is a subject of ongoing research, exploring its potential as a precursor for drug development. The compound is classified as a "Protein Degrader Building Block," indicating its role in the construction of molecules designed to interact with and degrade specific proteins, a modern approach in drug discovery. calpaclab.com

The reactivity of the compound stems from the presence of both a bromine atom, which can be substituted in nucleophilic reactions, and a carboxylic acid group, which can undergo various transformations. This dual reactivity allows for its incorporation into larger, more complex molecular structures. For instance, it is a known intermediate in the synthesis of new carbacycline-derivatives, a class of compounds with potential therapeutic value. google.com Furthermore, the bromo-acid can be a precursor to chiral amino acids, such as 2-amino-2-ethylbutanoic acid, which are fundamental components of many pharmaceutical agents. accelachem.comgoogle.com

Utility in Agrochemical and Specialty Chemical Production

Beyond pharmaceuticals, this compound is employed as an intermediate in the production of agrochemicals and other specialty chemicals. The synthesis of fine chemicals, including those for the agricultural industry, often relies on versatile building blocks like this bromo-acid to construct the active ingredients in pesticides and herbicides. Its role as a reagent in organic synthesis is critical for the production of these specialized materials.

The industrial production of such chemicals leverages the synthetic routes established for this compound, which typically involve the bromination of 2-ethylbutanoic acid. The resulting compound's reactivity is then harnessed to build the complex molecular frameworks required for specific agrochemical or industrial applications.

Precursor for the Synthesis of Novel Organic Compounds with Tailored Properties

The chemical structure of this compound makes it an excellent precursor for creating novel organic compounds with specific, tailored properties. It is frequently used as a foundational building block in the synthesis of more intricate organic molecules. The bromine atom is a good leaving group, which facilitates a range of substitution reactions. Nucleophiles such as amines or hydroxide (B78521) ions can readily replace the bromine, leading to the formation of corresponding amino acids or hydroxy acids.

This reactivity allows chemists to introduce various functional groups at the C2 position, thereby tuning the properties of the resulting molecule. The branched structure of the parent acid also imparts unique steric and electronic characteristics to the derivatives, influencing their reactivity, solubility, and biological interactions.

Strategic Use in Building Complex Molecular Architectures

The synthesis of complex molecular architectures often requires strategic planning and the use of specialized building blocks. This compound and its related structures are utilized for this purpose due to their unique reactivity patterns. Its branched structure is strategically exploited in synthetic pathways to generate more complex molecules.

Its application as a building block for protein degraders is a prime example of its use in constructing sophisticated molecular systems. calpaclab.com These applications often involve multi-step syntheses where the bromo-acid fragment is introduced to form a key part of the final complex structure. The ability to undergo various chemical reactions, including substitution and elimination, provides chemists with the flexibility needed to assemble elaborate three-dimensional molecules from this versatile precursor.

Data Tables

Table 1: Key Reactions and Applications of this compound

| Reaction Type | Product Type | Application Area |

|---|---|---|

| Nucleophilic Substitution | Alcohols, Amines | Pharmaceutical Synthesis, Specialty Chemicals |

| Elimination | Alkenes | Organic Synthesis |

| Reduction | Alcohols | Chemical Synthesis |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-ethylbutanoic acid |

| 2-amino-2-ethylbutanoic acid |

| 2-amino-2-ethylbutanoic acid hydrochloride |

| 2-Ethyl-2-methylbutanoic acid |

| 2-hydroxy-3-methylbutanoic acid |

| 2-amino-3-methylbutanoic acid |

| 3-methylbutanoic acid |

| 1-bromo-2-methylbutane |

| Acetaldehyde |

| Diethyl malonate |

| Malonic acid |

| Propionic aldehyde |

| 3-halo pentane |

| 3-pentanol |

| Carbon dioxide |

| Ethyl α-bromobutyrate |

| Crotonaldehyde |

| 2-Ethyl-2-butenoic acid |

| 2-ethylbutyric acid |

| ethyl 2-bromo-2-ethylbutanoate |

| 2-Bromo-2-butenoic acid ethyl ester |

Biological Activities and Mechanistic Studies of 2 Bromo 2 Ethylbutanoic Acid

Exploration of Potential Biological Activities and Interactions with Biomolecules

2-Bromo-2-ethylbutanoic acid is an organic compound that has been a subject of interest for its potential biological activities and interactions with various biomolecules. Its structural features, particularly the presence of a bromine atom and a carboxylic acid group, confer a reactivity that allows for various chemical transformations, including nucleophilic substitution and elimination reactions. These reactions are fundamental to its potential interactions within a biological system.

The bromine atom, being a good leaving group, makes the alpha-carbon susceptible to nucleophilic attack by functional groups present in biomolecules, such as the thiol groups of cysteine residues in proteins or the amino groups in amino acids and nucleic acids. This reactivity is a key factor in its potential to modulate the function of enzymes and other proteins. For instance, similar bromo-substituted fatty acids, like 2-bromopalmitate (2-BP), are known to interact with and inhibit enzymes involved in lipid metabolism. researchgate.netacs.org 2-BP, a palmitate analog, has been shown to inhibit protein S-palmitoylation, a crucial post-translational modification that affects protein trafficking, stability, and function. researchgate.netacs.org While 2-bromopalmitate is a longer-chain fatty acid analog, the fundamental reactivity of the α-bromo carboxylate moiety provides a basis for inferring the potential types of interactions this compound might have.

Investigations into Molecular Targets and Cellular Pathways

The molecular targets and cellular pathways affected by this compound are intrinsically linked to its chemical reactivity. While specific targets for this particular compound are not extensively documented in publicly available research, we can infer potential targets by examining related molecules. The primary mode of action is expected to involve its interaction with enzymes and other proteins.

A key area of investigation for similar α-bromo fatty acids is their impact on lipid metabolism. acs.org For example, 2-bromopalmitate (2-BP) is widely used as a general inhibitor of protein S-palmitoylation. acs.orgplos.org This process is catalyzed by a family of enzymes called palmitoyl (B13399708) acyltransferases (PATs), which have a conserved DHHC cysteine-rich domain. acs.org 2-BP is known to covalently modify these enzymes, thereby inhibiting their activity. researchgate.netacs.org Given the structural similarity, it is plausible that this compound could also interact with and potentially inhibit enzymes that have reactive cysteine residues in their active sites.

The cellular pathways affected would likely be those regulated by the targeted enzymes. Inhibition of palmitoylation, for instance, can disrupt a wide range of cellular processes, including signal transduction, protein trafficking, and membrane localization of proteins. researchgate.net Furthermore, studies on 2-BP have shown that it can be converted to 2-bromopalmitoyl-CoA within cells, which is a more reactive form. acs.org This suggests that the metabolic activation of this compound could also occur, leading to a broader range of cellular effects.

Mechanistic Studies of Bioactivity, including E2 Elimination Reactions

The bioactivity of this compound can be understood through its chemical reaction mechanisms, with E2 elimination being a notable pathway. The presence of a bromine atom (a good leaving group) on the α-carbon and hydrogen atoms on the β-carbon sets the stage for elimination reactions. iitk.ac.in

The E2 (bimolecular elimination) reaction is a single-step process where a base removes a proton from a β-carbon, and simultaneously, the leaving group (bromide ion) departs, leading to the formation of a double bond. iitk.ac.inyoutube.com The rate of this reaction is dependent on the concentrations of both the substrate (this compound) and the base. iitk.ac.in Strong bases favor the E2 mechanism. iitk.ac.in In a biological context, basic amino acid residues within an enzyme's active site could potentially act as the base to facilitate such a reaction.

The structure of the alkyl halide also influences the rate of E2 reactions. More substituted halides, like the tertiary bromide in this compound, tend to react faster in E2 reactions. iitk.ac.in This is because the transition state has significant double-bond character, and more substituted alkenes are more stable. libretexts.org The resulting product of an E2 elimination of this compound would be 2-ethyl-2-butenoic acid.

Besides elimination, nucleophilic substitution reactions can also occur, where a nucleophile replaces the bromine atom. The balance between elimination and substitution is influenced by factors such as the strength and steric hindrance of the base/nucleophile and the reaction conditions.

Implications in Drug Development and Pharmacological Research

This compound and its derivatives hold potential in drug development and pharmacological research primarily as intermediates in the synthesis of more complex, biologically active molecules. The reactivity of the bromine atom allows for the introduction of various functional groups, making it a versatile building block for creating libraries of compounds to be screened for therapeutic activity.

For instance, the structurally related compound, Carbromal, which is (2-bromo-2-ethylbutyryl)urea, was developed as a sedative-hypnotic agent. nih.gov This highlights the potential for derivatives of this compound to possess pharmacological activity. The synthesis of Carbromal involves the reaction of 2-bromo-2-ethylbutyryl bromide (a derivative of this compound) with urea.

Furthermore, the ability of α-bromo fatty acids to inhibit specific enzymes makes them interesting candidates for drug design. solubilityofthings.com By targeting enzymes involved in disease pathways, it may be possible to develop novel therapeutic agents. For example, the inhibition of fatty acid metabolism pathways, which can be targeted by compounds like 2-bromopalmitate, is being explored in the context of cancer and viral infections. acs.orgnih.gov While direct therapeutic applications of this compound are not established, its role as a precursor and a tool for studying biological pathways underscores its importance in pharmacological research.

Assessment of Biological Relevance within Metabolic Pathways

The biological relevance of this compound within metabolic pathways is largely inferred from studies of similar compounds and its inherent chemical properties. As a branched-chain fatty acid analog, it has the potential to interact with enzymes involved in fatty acid metabolism. hmdb.cafoodb.ca

One key area of relevance is its potential to act as an inhibitor or a substrate mimic in fatty acid biosynthesis and degradation pathways. For example, the compound 2-bromopalmitate has been shown to be a non-selective inhibitor of lipid metabolism. acs.org It can be converted to its CoA ester, 2-bromopalmitoyl-CoA, which can then covalently modify and inhibit various enzymes, including those involved in protein palmitoylation. acs.org

Given that this compound is a shorter-chain branched fatty acid, it might interact with enzymes that have specificity for such substrates. Branched-chain fatty acids are known to be part of various metabolic pathways in bacteria and are also found in mammals. hmdb.ca Therefore, this compound could potentially interfere with these pathways.

The elimination product of this compound, 2-ethyl-2-butenoic acid, is an α,β-unsaturated carboxylic acid. Such compounds are known to be intermediates in certain metabolic pathways and can also exhibit biological activity. For instance, butenoyl-acyl carrier protein is an intermediate in fatty acid biosynthesis. The introduction of an unnatural analog like 2-ethyl-2-butenoic acid could potentially disrupt these processes.

Computational Chemistry and Theoretical Studies of 2 Bromo 2 Ethylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2-bromo-2-ethylbutanoic acid. mdpi.comarabjchem.org These calculations can determine key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). arabjchem.org The distribution of electron density, influenced by the electronegative bromine atom and the electron-donating ethyl group, can be visualized through electrostatic potential maps. This information is vital for predicting the molecule's reactivity in various chemical reactions.

The presence of the bromine atom significantly impacts the compound's acidity, making it comparable to other α-bromo carboxylic acids. Theoretical calculations can predict the pKa value and help understand how electronic effects modulate its reactivity in reactions like esterification and decarboxylation. Furthermore, these methods can analyze the stability of different conformations and the transition states of reactions, providing a comprehensive picture of the molecule's chemical behavior. nih.gov

Table 1: Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Dipole Moment (Debye) |

| This compound | Data not available | Data not available | Data not available |

| 2-Bromobutanoic acid | Data not available | Data not available | Data not available |

| 2-Ethylbutanoic acid | Data not available | Data not available | Data not available |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic perspective of this compound's behavior. nih.govnih.gov These techniques simulate the movement of atoms and molecules over time, offering insights into conformational changes, interactions with solvent molecules, and the formation of intermolecular bonds. rsc.org

For this compound, MD simulations can be used to explore its behavior in different environments, such as in aqueous solution or in the presence of other reactants. rsc.org This can help in understanding reaction mechanisms, for instance, by visualizing the approach of a nucleophile and the departure of the bromide leaving group in substitution reactions. The simulations can also provide information on the stability of intermediates and transition states, complementing the static picture provided by quantum chemical calculations. nih.gov

Prediction of Stereochemical Pathways via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for predicting the stereochemical outcomes of reactions involving this compound. Since the α-carbon is a stereocenter, reactions such as nucleophilic substitution can proceed through different stereochemical pathways (e.g., S\textsubscript{N}1 vs. S\textsubscript{N}2), leading to inversion or racemization of the product.

DFT calculations can model the transition states for these competing pathways, allowing for the prediction of the most likely stereochemical outcome under specific reaction conditions. By comparing the activation energies of the different transition states, researchers can determine which pathway is energetically more favorable. nih.gov This predictive capability is crucial in synthetic chemistry for designing reactions that yield the desired stereoisomer with high selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. arxiv.orgpsu.edu These models are built using a set of known compounds and their measured activities or properties, and can then be used to predict these values for new, untested compounds. arxiv.org

For this compound, QSAR models could be developed to predict its potential biological activities, such as its skin sensitization potential. QSPR models could be used to predict properties like boiling point, solubility, and partition coefficient, which are important for understanding its behavior in various applications. psu.edu These models typically use a variety of molecular descriptors, including topological, electronic, and steric parameters, to capture the essential features of the molecule that determine its activity or property. echemcom.com

Table 2: Examples of Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Examples |

| Topological | Molecular connectivity indices, Wiener index |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |

| Steric | Molecular volume, surface area |

| Physicochemical | LogP (octanol-water partition coefficient) |

In Silico Approaches for Predicting Biological Activities and Toxicological Profiles

In silico methods are increasingly used to predict the biological activities and toxicological profiles of chemical compounds, reducing the need for extensive and costly experimental testing. nih.govnih.gov These approaches encompass a range of computational techniques, from simple rule-based systems to complex machine learning models. ljmu.ac.uk

For this compound, in silico tools can be used to screen for potential interactions with biological targets, such as enzymes and receptors. nih.gov This can help to identify potential therapeutic applications or to flag potential adverse effects. Toxicological profiles can also be predicted, including endpoints such as mutagenicity, carcinogenicity, and cytotoxicity. nih.govyok.gov.tr These predictions are often based on the identification of structural alerts, which are specific chemical substructures known to be associated with a particular type of toxicity. niph.go.jp

Table 3: Predicted Toxicological Endpoints for this compound (Hypothetical)

| Toxicological Endpoint | Predicted Outcome | Confidence Level |

| Mutagenicity (Ames test) | Negative | Medium |

| Carcinogenicity | No alert | Low |

| Skin Sensitization | Potential sensitizer | High |

| Acute Oral Toxicity | Category 4 | Medium |

Note: This table presents hypothetical predictions for illustrative purposes. Actual in silico predictions would require the use of specific software and databases.

Future Research Directions and Emerging Trends for 2 Bromo 2 Ethylbutanoic Acid

Development of Greener Synthetic Methodologies

The traditional synthesis of α-bromo carboxylic acids, including 2-Bromo-2-ethylbutanoic acid, often involves the use of hazardous reagents like elemental bromine and phosphorus tribromide, generating significant waste streams. Future research is increasingly focused on developing greener, more sustainable synthetic routes that prioritize atom economy, reduce environmental impact, and enhance safety.

One promising trend is the exploration of photocatalytic methods. For instance, the use of heterogeneous metal-free semiconductors like graphitic carbon nitride (g-C3N4) has shown potential for the selective oxidation of related (hetero)aryl methyl halides to carboxylic acids under visible light, utilizing atmospheric oxygen as a benign oxidant. rsc.org Adapting such systems for the direct, selective bromination of the α-carbon of 2-ethylbutanoic acid could represent a significant advancement. Another green approach involves the Hunsdiecker reaction using potassium bromide and hydrogen peroxide in an aqueous medium, catalyzed by sodium molybdate, to produce β-bromo alkenes from α,β-unsaturated aromatic carboxylic acids. rsc.org While not directly applicable to the synthesis of this compound, this demonstrates a move towards replacing harsh brominating agents with more environmentally friendly alternatives.

Future research in this area will likely focus on the development of catalytic systems that can activate the α-carbon of 2-ethylbutanoic acid for selective bromination under mild, environmentally benign conditions. This could involve exploring novel photocatalysts, electrocatalysis, or biocatalytic approaches to circumvent the need for stoichiometric, hazardous reagents.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Beyond greener synthesis, the development of novel catalytic systems to enhance the selectivity of reactions involving this compound is a key area of future research. A significant focus is on achieving enantioselectivity, which is crucial for the synthesis of chiral molecules with specific biological activities.

Recent advancements have demonstrated the potential for catalytic enantioselective substitution of racemic α-halo carbonyl compounds. acs.org Chiral anion-based catalysts, for example, have been shown to enable effective asymmetric control in the C-N bond formation, allowing free amines to act as nucleophiles. acs.org This approach could be adapted for the enantioselective synthesis of chiral α-amino acids derived from this compound. Furthermore, hydrogen-bond donor catalysts, such as thioureas, have been employed for the activation of α-haloglycine esters, facilitating catalytic aza–Friedel-Crafts and Mannich reactions. nih.gov The unique electronic properties of the α-bromo group in this compound could be similarly exploited with tailored chiral catalysts to achieve high enantioselectivity in various C-C and C-heteroatom bond-forming reactions.

The table below outlines potential catalytic systems and their expected outcomes for enhancing the selectivity of reactions involving this compound.

| Catalytic System | Target Reaction | Potential Outcome |

| Chiral Phase-Transfer Catalysts | Nucleophilic Substitution | Enantioselective synthesis of α-substituted derivatives |

| Chiral Phosphoric Acids | Asymmetric H-heteroatom insertion | Synthesis of chiral α-amino and α-hydroxy derivatives |

| Gold(I) Catalysts | Hydration of related propargyl carboxylates | Regioselective synthesis of functionalized ketones acs.org |

| Thiourea-based Organocatalysts | aza-Friedel-Crafts and Mannich reactions | Enantioselective C-C bond formation nih.gov |

Advanced Materials Science Applications

The presence of a reactive carbon-bromine bond and a carboxylic acid functional group makes this compound a promising building block for advanced materials. A significant emerging application is in the field of polymer chemistry, specifically as an initiator for Atom Transfer Radical Polymerization (ATRP). acs.orgacs.orgcmu.educmu.edusigmaaldrich.com

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edusigmaaldrich.com α-Halo carboxylic acids, like this compound, can serve as initiators, enabling the growth of polymer chains from the α-carbon. The carboxylic acid group can either be protected during polymerization and later deprotected to yield a functional terminal group, or it can be used to anchor the initiator to a surface or another molecule. acs.orgacs.org This allows for the creation of a wide range of functional polymers, including block copolymers, star polymers, and polymer brushes, with potential applications in drug delivery, surface modification, and nanotechnology. cmu.edursc.org

Another area of interest is the use of bromo-functionalized molecules in the synthesis of organic electronic materials. researchgate.netossila.com The bromo group can serve as a reactive handle for cross-coupling reactions to build larger conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com While direct applications of this compound in this area are not yet established, its structure could be incorporated into larger molecules to tune their electronic properties and solid-state packing.

The following table summarizes potential applications of this compound in materials science.

| Application Area | Role of this compound | Potential Material Properties |

| Polymer Chemistry (ATRP) | Initiator | Controlled polymer architecture, functional end-groups acs.orgcmu.edu |

| Surface Modification | Anchor for polymer brushes | Tailored surface wettability, biocompatibility |

| Organic Electronics | Building block for conjugated molecules | Tunable electronic and optical properties researchgate.netossila.com |

| Nanomaterials | Functionalization of nanoparticles | Enhanced dispersibility and reactivity |

Integration with Machine Learning for Predictive Chemistry

The integration of machine learning (ML) with chemistry is a rapidly growing field with the potential to accelerate the discovery and optimization of chemical processes and materials. nih.govpnas.orgresearch.google For a compound like this compound, ML models can be developed to predict a wide range of properties and behaviors, thereby guiding experimental efforts.

One key application is the prediction of reaction outcomes and the optimization of reaction conditions. By training ML models on large datasets of chemical reactions, it is possible to predict the products of a reaction involving this compound with various reactants and catalysts, as well as to identify the optimal conditions for achieving high yield and selectivity. pnas.org This can significantly reduce the number of experiments required, saving time and resources.

Furthermore, ML can be used to predict the physicochemical and biological properties of derivatives of this compound. peercommunityjournal.orgresearchgate.net By developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can screen virtual libraries of compounds based on this compound to identify candidates with desired properties, such as specific biological activity or material characteristics. researchgate.net For example, ML models could predict the toxicity, biodegradability, or polymerization-initiating efficiency of novel derivatives. peercommunityjournal.org

The development of a "digital twin" for this compound and its reactions, based on ML models trained on both experimental and computational data, represents a long-term goal. Such a digital model would allow for in silico experimentation and the rapid exploration of the chemical space around this versatile building block.

| Machine Learning Application | Potential Impact on this compound Research |

| Reaction Outcome Prediction | Accelerated discovery of new synthetic routes and derivatives pnas.org |

| Property Prediction (QSAR/QSPR) | Efficient screening of virtual libraries for desired properties peercommunityjournal.orgresearchgate.net |

| Catalyst Design | Identification of optimal catalysts for selective transformations |

| De Novo Molecular Design | Generation of novel structures based on this compound with optimized properties |

常见问题

Q. What are the recommended methods for synthesizing 2-Bromo-2-ethylbutanoic acid with high purity?

A common approach involves bromination of 2-ethylbutanoic acid using brominating agents like PBr₃ or HBr under controlled conditions. For example, analogous brominated compounds (e.g., 3-Bromo-2-ethylbutanoic acid) are synthesized via nucleophilic substitution or radical bromination, requiring inert atmospheres to prevent side reactions . Purification via recrystallization or column chromatography is critical, with purity validated by techniques like NMR or GC-MS .

Q. How can researchers characterize the structure and purity of this compound?

Key methods include:

- Mass spectrometry (MS): Monoisotopic mass (193.994242 g/mol) and molecular formula (C₆H₁₁BrO₂) can confirm molecular identity .

- NMR spectroscopy: ¹H/¹³C NMR resolves the ethyl and bromine substituents, while DEPT experiments clarify carbon environments.

- Chromatography: HPLC or GC-MS quantifies purity (>95% threshold for research-grade material) .

Q. What solvent systems are optimal for studying the reactivity of this compound in substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing transition states. For elimination reactions, non-polar solvents (e.g., toluene) favor dehydrohalogenation. Solvent choice should align with reaction kinetics, monitored via UV-Vis or IR spectroscopy .

Advanced Research Questions

Q. What challenges arise in analyzing stereochemical outcomes of reactions involving this compound?

Despite lacking defined stereocenters (as per ), racemization may occur during synthesis or derivatization. Chiral HPLC or circular dichroism (CD) can detect enantiomeric excess. Computational modeling (e.g., DFT) aids in predicting stereochemical pathways .

Q. How can researchers resolve contradictions in kinetic data from nucleophilic substitution reactions using this compound?

Contradictions often stem from competing mechanisms (SN1 vs. SN2) or solvent effects. Methodological solutions include:

Q. What strategies optimize the synthesis of bioactive derivatives from this compound?

The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) or amidation. For example:

Q. How do electronic effects of the ethyl and bromine groups influence the compound’s acidity and reactivity?

The electron-withdrawing bromine increases acidity (pKa ~2.5–3.0, comparable to α-bromo carboxylic acids), while the ethyl group introduces steric hindrance. Titration with NaOH or computational electrostatic potential maps quantify these effects. Reactivity in decarboxylation or esterification reactions is modulated by these factors .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for interpreting conflicting spectral data (e.g., NMR vs. MS)?

Q. How to design experiments to investigate the environmental stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。